molecular formula C11H6BrF2NO B13454061 1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one

1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one

Cat. No.: B13454061
M. Wt: 286.07 g/mol
InChI Key: GVKAQAAPTVXLQZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its biological activity and chemical properties .

Preparation Methods

The synthesis of 1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Cyclization and Halogenation: The initial step involves the cyclization of aniline derivatives to form the quinoline core.

    Acylation: The final step involves the acylation of the quinoline derivative to introduce the ethanone group.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of bromine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted quinolines .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways . The presence of bromine and fluorine atoms enhances its binding affinity and selectivity for these targets .

Properties

Molecular Formula

C11H6BrF2NO

Molecular Weight

286.07 g/mol

IUPAC Name

1-(5-bromo-6,8-difluoroquinolin-3-yl)ethanone

InChI

InChI=1S/C11H6BrF2NO/c1-5(16)6-2-7-10(12)8(13)3-9(14)11(7)15-4-6/h2-4H,1H3

InChI Key

GVKAQAAPTVXLQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C(=CC(=C2Br)F)F)N=C1

Origin of Product

United States

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